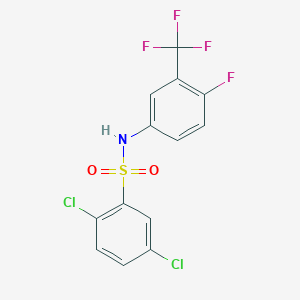
((2,5-二氯苯基)磺酰基)(4-氟-3-(三氟甲基)苯基)胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
((2,5-Dichlorophenyl)sulfonyl)(4-fluoro-3-(trifluoromethyl)phenyl)amine: is a complex organic compound characterized by the presence of both sulfonyl and amine functional groups
科学研究应用
Chemistry
In chemistry, ((2,5-Dichlorophenyl)sulfonyl)(4-fluoro-3-(trifluoromethyl)phenyl)amine is used as a building block for synthesizing more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology and Medicine
In biological and medicinal research, this compound is explored for its potential as a pharmacophore. Its structural features allow it to interact with various biological targets, making it a candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry
In the industrial sector, ((2,5-Dichlorophenyl)sulfonyl)(4-fluoro-3-(trifluoromethyl)phenyl)amine is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymers.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ((2,5-Dichlorophenyl)sulfonyl)(4-fluoro-3-(trifluoromethyl)phenyl)amine typically involves a multi-step process:
Starting Materials: The synthesis begins with commercially available 2,5-dichlorobenzenesulfonyl chloride and 4-fluoro-3-(trifluoromethyl)aniline.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. Solvents like dichloromethane or tetrahydrofuran are commonly used.
Coupling Reaction: The sulfonyl chloride reacts with the aniline derivative in the presence of a base, such as triethylamine, to form the desired sulfonamide compound. The reaction is typically conducted at low temperatures to control the reaction rate and improve yield.
Industrial Production Methods
In an industrial setting, the production of ((2,5-Dichlorophenyl)sulfonyl)(4-fluoro-3-(trifluoromethyl)phenyl)amine may involve continuous flow reactors to enhance efficiency and scalability. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity of the final product.
化学反应分析
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of electron-withdrawing groups, such as the sulfonyl and trifluoromethyl groups.
Oxidation and Reduction: While the compound itself is relatively stable, it can participate in oxidation and reduction reactions under specific conditions, altering the oxidation state of the sulfur atom in the sulfonyl group.
Coupling Reactions: The amine group can engage in various coupling reactions, such as forming amides or ureas with appropriate reagents.
Common Reagents and Conditions
Bases: Triethylamine, sodium hydroxide
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation can produce sulfonic acids.
作用机制
The mechanism by which ((2,5-Dichlorophenyl)sulfonyl)(4-fluoro-3-(trifluoromethyl)phenyl)amine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The sulfonyl group can form strong hydrogen bonds, while the amine group can participate in nucleophilic attacks. These interactions can modulate the activity of biological pathways, leading to therapeutic effects.
相似化合物的比较
Similar Compounds
- ((2,5-Dichlorophenyl)sulfonyl)(4-chloro-3-(trifluoromethyl)phenyl)amine
- ((2,5-Dichlorophenyl)sulfonyl)(4-fluoro-3-(difluoromethyl)phenyl)amine
Uniqueness
Compared to similar compounds, ((2,5-Dichlorophenyl)sulfonyl)(4-fluoro-3-(trifluoromethyl)phenyl)amine stands out due to the presence of both fluorine and chlorine atoms, which enhance its reactivity and stability. The trifluoromethyl group, in particular, imparts unique electronic properties that can influence the compound’s behavior in chemical and biological systems.
This detailed overview provides a comprehensive understanding of ((2,5-Dichlorophenyl)sulfonyl)(4-fluoro-3-(trifluoromethyl)phenyl)amine, highlighting its synthesis, reactivity, applications, and unique features
属性
IUPAC Name |
2,5-dichloro-N-[4-fluoro-3-(trifluoromethyl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2F4NO2S/c14-7-1-3-10(15)12(5-7)23(21,22)20-8-2-4-11(16)9(6-8)13(17,18)19/h1-6,20H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWODEJGTGMVRPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl)C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2F4NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-Mercapto-1-(2-methoxyethyl)-7-methyl-4-oxo-1,4-dihydropyrido[2,3-D]pyrimidine-5-carboxylic acid](/img/structure/B2435899.png)
![4-(N-butyl-N-ethylsulfamoyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2435901.png)
![3-(6-Chloro-imidazo[2,1-b]thiazol-5-yl)acrylic acid](/img/structure/B2435904.png)
![N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/new.no-structure.jpg)
![1-(9-Chloro-3,4-dihydro-1H-pyrazino[1,2-a]indol-2-yl)prop-2-en-1-one](/img/structure/B2435907.png)
![8-chloro-N-[3-(furan-2-yl)propyl]-3-phenylthieno[3,2-c]quinoline-2-carboxamide](/img/structure/B2435909.png)
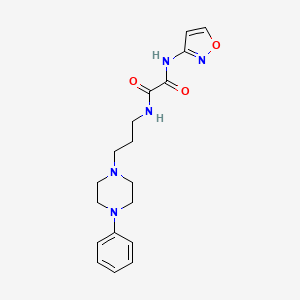
![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]prop-2-enamide](/img/structure/B2435912.png)
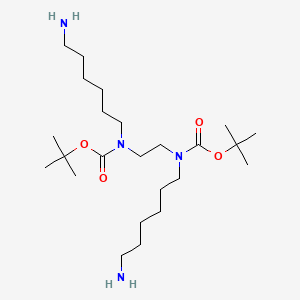
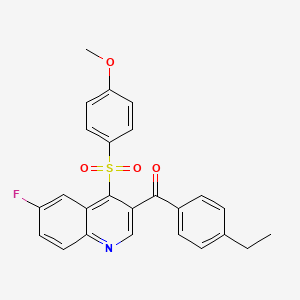
![(R)-1-(2,2-Difluorobenzo[d][1,3]dioxol-4-yl)ethanamine hydrochloride](/img/structure/B2435917.png)
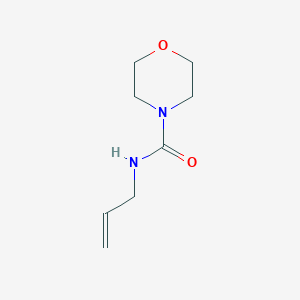
![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone](/img/structure/B2435921.png)

